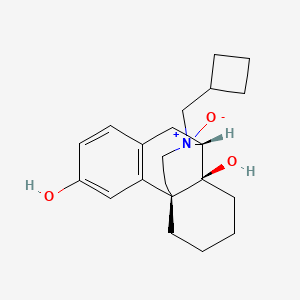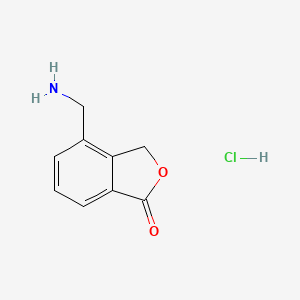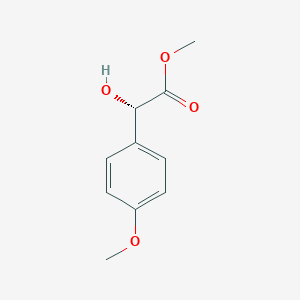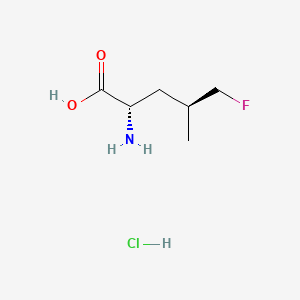
(2S,4S)-2-amino-5-fluoro-4-methylpentanoicacidhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4S)-2-amino-5-fluoro-4-methylpentanoic acid hydrochloride is a chiral amino acid derivative. This compound is of significant interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The presence of both fluorine and amino groups in its structure makes it a valuable compound for various biochemical and pharmaceutical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-amino-5-fluoro-4-methylpentanoic acid hydrochloride typically involves the use of enantioselective synthesis techniques to ensure the correct stereochemistry. One common method involves the use of chiral catalysts to achieve high enantioselectivity. The starting materials often include fluorinated precursors and amino acid derivatives, which undergo a series of reactions including alkylation, fluorination, and amination under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
化学反应分析
Types of Reactions
(2S,4S)-2-amino-5-fluoro-4-methylpentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce various amines .
科学研究应用
(2S,4S)-2-amino-5-fluoro-4-methylpentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Industry: The compound is used in the production of fluorinated pharmaceuticals and agrochemicals
作用机制
The mechanism of action of (2S,4S)-2-amino-5-fluoro-4-methylpentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions with the target molecules. This can lead to the inhibition of enzyme activity or modulation of receptor function .
相似化合物的比较
Similar Compounds
- (2S,4S)-4-hydroxy-2-pyrrolidinylcarbonylaminobenzoic acid hydrochloride
- (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline
- Quinine derivatives
Uniqueness
(2S,4S)-2-amino-5-fluoro-4-methylpentanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of both fluorine and amino groups. This combination provides distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
属性
分子式 |
C6H13ClFNO2 |
|---|---|
分子量 |
185.62 g/mol |
IUPAC 名称 |
(2S,4S)-2-amino-5-fluoro-4-methylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H12FNO2.ClH/c1-4(3-7)2-5(8)6(9)10;/h4-5H,2-3,8H2,1H3,(H,9,10);1H/t4-,5-;/m0./s1 |
InChI 键 |
LNYJFKPJZFNJSH-FHAQVOQBSA-N |
手性 SMILES |
C[C@@H](C[C@@H](C(=O)O)N)CF.Cl |
规范 SMILES |
CC(CC(C(=O)O)N)CF.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(2R,3R,5R)-4,4-difluoro-2-[[hydroxy-(2,2,2-trifluoroacetyl)oxyphosphoryl]oxymethyl]-5-[2-oxo-4-[(2,2,2-trifluoroacetyl)amino]pyrimidin-1-yl]oxolan-3-yl] 2,2,2-trifluoroacetate](/img/structure/B15295842.png)
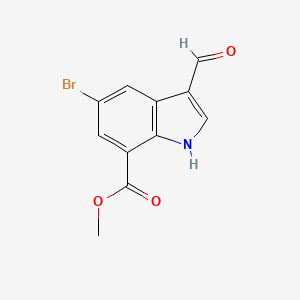
![Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B15295879.png)
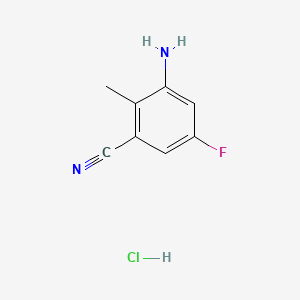
![3-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15295884.png)
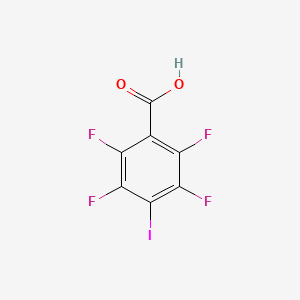
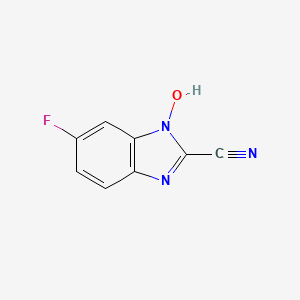

![4-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B15295911.png)
